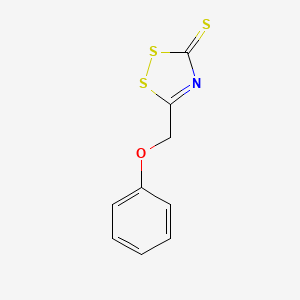
5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione typically involves the reaction of phenoxymethyl halides with dithiazole derivatives under controlled conditions. One common method utilizes triglycidyl isocyanurate and phenol derivatives to achieve the desired product . The reaction is generally carried out in the presence of a base and at elevated temperatures to facilitate the formation of the dithiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine: Research has explored the use of this compound in developing new therapeutic agents. Its unique chemical properties may allow for the design of drugs with improved efficacy and reduced side effects.
Industry: In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different overall structure and function.
1,3,4-Oxadiazole/Thiadiazole Sulfones: Compounds with similar sulfur and nitrogen-containing rings, used for their antibacterial properties.
Uniqueness: 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione is unique due to its specific dithiazole ring structure and the presence of the phenoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
918504-03-7 |
|---|---|
Molekularformel |
C9H7NOS3 |
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
5-(phenoxymethyl)-1,2,4-dithiazole-3-thione |
InChI |
InChI=1S/C9H7NOS3/c12-9-10-8(13-14-9)6-11-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
VXEWCSMCZTZYAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NC(=S)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


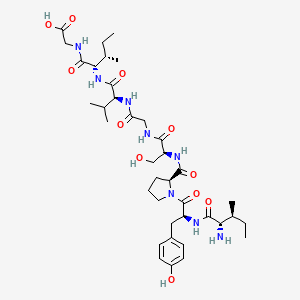
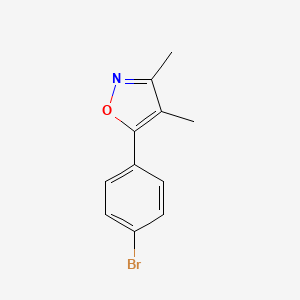
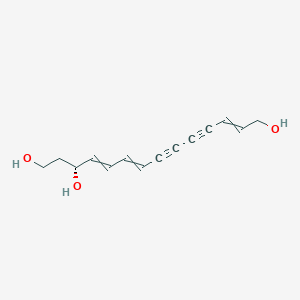
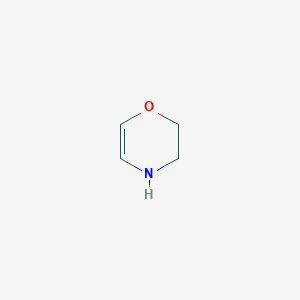
![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)
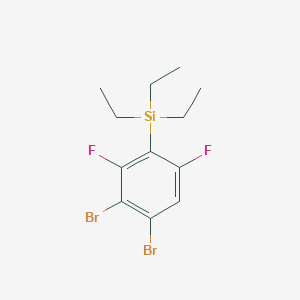

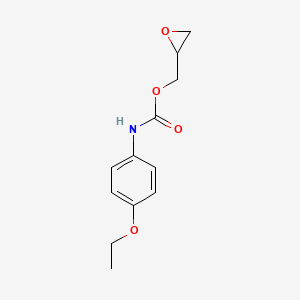
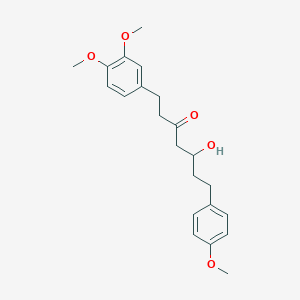
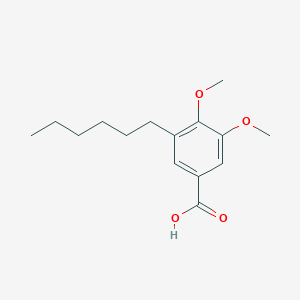
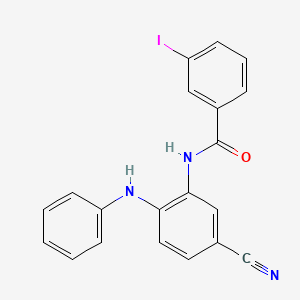
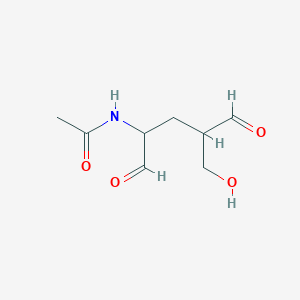
![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)
